2-Bromo-4-fluoro-5-methylaniline
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Overview
Description
2-Bromo-4-fluoro-5-methylaniline is an organic compound with the molecular formula C7H7BrFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, fluorine, and methyl groups at the 2, 4, and 5 positions, respectively
Mechanism of Action
Target of Action
2-Bromo-4-fluoro-5-methylaniline is a type of aniline compound
Mode of Action
Anilines typically interact with their targets through nucleophilic substitution reactions . The bromine and fluorine substituents on the aromatic ring can potentially enhance the reactivity of the compound .
Biochemical Pathways
Anilines are known to participate in various biochemical reactions, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
Related compounds have been shown to have various effects, such as increasing the deacetylase activity of sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-fluoro-5-methylaniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to participate in cross-coupling reactions, nucleophilic substitution, and nucleophilic aromatic substitution . These interactions suggest that this compound can act as a substrate or inhibitor in enzymatic reactions, potentially affecting the activity of enzymes such as sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . The compound’s ability to bind to allosteric sites on enzymes can lead to changes in enzyme activity and subsequent biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to increase the deacetylase activity of sirtuin 6 (SIRT6) by binding to an allosteric site, leading to a decrease in histone levels in human hepatocellular carcinoma cells . This interaction can result in altered gene expression and changes in cellular metabolism, potentially affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions can lead to the formation of reactive intermediates that interact with enzymes and other biomolecules, resulting in changes in their activity and function. For example, the binding of this compound to sirtuin 6 (SIRT6) can enhance its deacetylase activity, leading to changes in histone acetylation and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation can be influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in gene expression, enzyme activity, and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects may be observed at high doses, including cellular damage, inflammation, and apoptosis. Threshold effects may also be observed, where a certain dosage level is required to elicit a measurable response in the animal model.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo metabolic transformations such as oxidation, reduction, and conjugation reactions . These metabolic pathways can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The interactions of this compound with enzymes such as sirtuin 6 (SIRT6) can also affect metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins or organelles, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the binding of this compound to sirtuin 6 (SIRT6) can result in its localization to the nucleus, where it can influence histone acetylation and gene expression . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-methylaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Halogenation: Bromination and fluorination are carried out to introduce the bromine and fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using efficient catalysts and reaction conditions to maximize yield and purity.
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like bromine and fluorine.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various organic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Coupling Products: Biaryl compounds are typically formed in cross-coupling reactions.
Scientific Research Applications
2-Bromo-4-fluoro-5-methylaniline is used in:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Material Science: In the development of organic semiconductors and other advanced materials.
Biochemistry: As a precursor for the synthesis of biologically active molecules.
Comparison with Similar Compounds
- 2-Bromo-4-fluoroaniline
- 4-Bromo-2-fluoroaniline
- 2-Bromo-5-fluoroaniline
Uniqueness: 2-Bromo-4-fluoro-5-methylaniline is unique due to the specific positioning of the substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and fluorine atoms along with a methyl group makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-4-fluoro-5-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGJGCSBDAWDTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609593 |
Source
|
Record name | 2-Bromo-4-fluoro-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065076-39-2 |
Source
|
Record name | 2-Bromo-4-fluoro-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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